2,3,4,5-Tetrafluoroaniline

Beschreibung

BenchChem offers high-quality 2,3,4,5-Tetrafluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-Tetrafluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

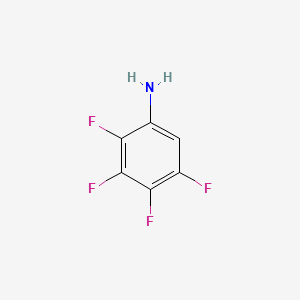

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,5-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEECAQIHCYTZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204387 | |

| Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-80-3, 71964-99-3 | |

| Record name | 2,3,4,5-Tetrafluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5580-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aniline, 2,3,4,5-tetrafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRAFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOA1MYY729 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2,3,4,5-Tetrafluoroaniline

An In-Depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrafluoroaniline

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[1] Among these critical reagents, 2,3,4,5-Tetrafluoroaniline (CAS No. 5580-80-3) emerges as a uniquely valuable intermediate. Its tetrafluorinated aromatic ring, combined with the reactive amino group, provides a versatile scaffold for the construction of complex, high-performance molecules.

This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 2,3,4,5-Tetrafluoroaniline, designed for researchers, chemists, and drug development professionals. The insights provided herein are grounded in established chemical principles and aim to explain not just the "what" but the "why" behind its utility and handling.

Section 1: Core Physicochemical and Structural Properties

2,3,4,5-Tetrafluoroaniline is a crystalline solid at room temperature, appearing as a white to off-white powder.[1] The presence of four electron-withdrawing fluorine atoms significantly influences the electron density of the aromatic ring and the basicity of the aniline nitrogen, setting the stage for its unique reactivity.

Caption: Chemical structure of 2,3,4,5-Tetrafluoroaniline.

Below is a summary of its key physicochemical properties, consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 5580-80-3 | [1][2] |

| Molecular Formula | C₆H₃F₄N | [1] |

| Molecular Weight | 165.09 g/mol | [1] |

| Appearance | White to almost white powder to lump | [1] |

| Melting Point | 27-29 °C | [2] |

| Boiling Point | 78 °C at 13 mmHg; 191 °C at 760 mmHg | [1][2] |

| Flash Point | 79 °C (175 °F) | [2] |

| Refractive Index (n20D) | ~1.47 | [1] |

| InChI Key | BEECAQIHCYTZHC-UHFFFAOYSA-N | [2] |

Section 2: Spectroscopic Profile

Characterization of 2,3,4,5-Tetrafluoroaniline is straightforward using standard spectroscopic techniques. The following data provides expected values and interpretations crucial for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the structure. The spectra are characterized by couplings between ¹H and ¹⁹F nuclei.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Interpretation | Source(s) |

| ¹H | CDCl₃ | ~6.5-6.8 (multiplet, 1H, Ar-H )~3.8 (broad singlet, 2H, -NH₂ ) | The aromatic proton is shifted upfield relative to benzene due to the electron-donating effect of the amino group, but its signal is a complex multiplet due to coupling with the adjacent fluorine atoms. The amine protons are typically broad and their shift is concentration-dependent. | [3] |

| ¹³C | CDCl₃ | Complex multiplets due to C-F coupling. Carbons bonded to fluorine show large ¹JCF couplings (typically >200 Hz), while carbons 2 or 3 bonds away show smaller couplings (²JCF, ³JCF). | Broadband ¹H decoupling still leaves C-F couplings, which can complicate spectra. Full ¹H and ¹⁹F decoupling may be necessary for unambiguous assignment but is not routine. The challenge lies in the low signal-to-noise for the outer lines of the multiplets.[4] | [4][5] |

| ¹⁹F | CDCl₃ | Four distinct signals in the aromatic region (approx. -140 to -160 ppm relative to CFCl₃). | The ¹⁹F NMR spectrum is the most definitive tool for confirming the substitution pattern. Each fluorine will appear as a distinct multiplet due to coupling with the aromatic proton and the other three fluorine atoms. The wide chemical shift range and high sensitivity of ¹⁹F make it an excellent nucleus for analysis.[6][7] | [6][8] |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorptions for the N-H and C-F bonds, as well as the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation | Source(s) |

| 3400-3500 | N-H stretch | Two distinct bands are typically observed for the symmetric and asymmetric stretching of the primary amine. | [9][10] |

| ~1630 | N-H bend (scissoring) | Characteristic deformation of the -NH₂ group. | [9][10] |

| 1500-1600 | C=C stretch (aromatic) | Peaks associated with the vibrations of the fluorinated benzene ring. | [9][10] |

| 1100-1350 | C-F stretch | Strong, characteristic absorptions for the carbon-fluorine bonds. The multiplicity of bands reflects the different electronic environments of the four C-F bonds. | [9][10] |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry provides information on the molecular weight and fragmentation pattern.

| m/z Value | Interpretation | Source(s) |

| 165 | Molecular Ion (M⁺) . This peak should be prominent due to the stable aromatic system. | [11] |

| 146 | [M-HF]⁺. Loss of hydrogen fluoride is a common fragmentation pathway for fluoroaromatics. | [11] |

| 138 | [M-HCN]⁺. Loss of hydrogen cyanide from the aniline moiety. | [11] |

Section 3: Synthesis and Reactivity

The utility of 2,3,4,5-Tetrafluoroaniline stems from its predictable reactivity, serving as a robust building block for more complex molecules.

Synthetic Pathway: Reductive Hydrodefluorination

A common laboratory and industrial approach to synthesizing partially fluorinated anilines is the selective reductive hydrodefluorination of a more heavily fluorinated precursor. This method offers high regioselectivity. The synthesis of 2,3,4,5-Tetrafluoroaniline can be conceptualized from pentafluoroaniline.

Caption: Conceptual workflow for the synthesis of 2,3,4,5-Tetrafluoroaniline.

Explanatory Protocol: Synthesis via Hydrodefluorination of Pentafluoroacetanilide

This protocol is based on methodologies described for the selective reduction of polyfluorinated aromatics.[12] The initial acylation protects the amine and directs the reduction, while the subsequent hydrolysis liberates the final product.

-

Protection Step (Acylation):

-

Rationale: The acetyl group protects the amine from side reactions and modulates the electronic properties of the ring to favor selective defluorination.

-

Procedure: To a solution of pentafluoroaniline in a suitable solvent (e.g., toluene), add acetic anhydride. Heat the mixture under reflux for 2-3 hours. Monitor by TLC or GC-MS until the starting material is consumed. Allow the reaction to cool, and remove the solvent under reduced pressure. The crude pentafluoroacetanilide can be purified by recrystallization.

-

-

Reductive Hydrodefluorination:

-

Rationale: A reducing agent, such as zinc or magnesium, in the presence of a nickel complex catalyst, selectively cleaves a C-F bond and replaces it with a C-H bond. The reaction is often performed in a polar aprotic solvent to facilitate the electron transfer process.[12]

-

Procedure: In a flask equipped for an inert atmosphere, combine pentafluoroacetanilide, zinc dust, and a catalytic amount of a nickel salt (e.g., NiCl₂) with a ligand (e.g., 2,2'-bipyridyl). Add a solvent system such as DMF/water. Heat the mixture (e.g., 70 °C) with vigorous stirring for several hours. The progress is monitored by GC-MS to observe the conversion to 2,3,4,5-tetrafluoroacetanilide.

-

Self-Validation: The reaction's endpoint is critical. Over-reduction can lead to di- or tri-fluoro species, while under-reduction leaves starting material. Consistent GC-MS sampling is the key validation checkpoint.

-

-

Deprotection (Hydrolysis):

-

Rationale: The protecting acetyl group is removed under acidic or basic conditions to yield the free aniline.

-

Procedure: After cooling the reduction mixture, filter off the inorganic solids. Evaporate the solvent. To the crude residue, add aqueous hydrochloric acid and heat to reflux for 1-2 hours. Cool the mixture and neutralize with a base (e.g., NaOH solution) to pH > 10. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2,3,4,5-Tetrafluoroaniline, which can be further purified by distillation or chromatography.

-

Key Reactivity Profile

The chemistry of 2,3,4,5-Tetrafluoroaniline is dominated by the nucleophilic amino group and the electrophilic nature of the fluorinated ring.

-

N-Functionalization: The amino group readily undergoes standard transformations such as N-acylation, alkylation, and diazotization.[13][14] Diazonium salts derived from this aniline are valuable precursors for introducing other functional groups onto the aromatic ring.

-

Palladium-Catalyzed Cross-Coupling: It is an excellent substrate for modern cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form diarylamines.[15][16] The electron-deficient nature of the ring makes it a competent coupling partner.

Caption: Core components of a Buchwald-Hartwig amination using the title compound.

Section 4: Applications in Research and Drug Development

The unique electronic properties imparted by the tetrafluoro substitution make this aniline a sought-after intermediate in several high-value applications.

-

Pharmaceutical Development: The fluorinated phenyl ring is a common motif in modern pharmaceuticals. Incorporating this moiety can block metabolic oxidation sites, increase membrane permeability, and modulate pKa, leading to improved drug candidates.[1][17] It serves as a key building block for synthesizing active pharmaceutical ingredients (APIs) in oncology, neuroscience, and infectious diseases.

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of the tetrafluorophenyl group can enhance the efficacy and environmental stability of pesticides and herbicides.[1]

-

Materials Science: It is used in the synthesis of high-performance fluorinated polymers and liquid crystals. These materials exhibit exceptional thermal stability, chemical resistance, and unique electronic properties, making them suitable for aerospace, electronics, and advanced coatings.[1][18]

Section 5: Safety and Handling

2,3,4,5-Tetrafluoroaniline is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Information:

| Category | Description | Source(s) |

| Pictograms | GHS02 (Flammable), GHS07 (Harmful/Irritant) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile gloves (check breakthrough time) and a lab coat. Avoid exposed skin.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Protect from light. Recommended storage temperature is 4°C.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

2,3,4,5-Tetrafluoroaniline is more than just another fluorinated intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable reactivity, and proven utility make it an indispensable component in the synthetic chemist's toolbox. A thorough understanding of its characteristics, from spectroscopic signatures to safe handling protocols, is essential for leveraging its full potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

SpectraBase. 2,3,5-TRIFLUOROANILINE - Optional[19F NMR] - Chemical Shifts. Wiley-VCH GmbH. Available from: [Link]

-

SpectraBase. 2,3,4,5-Tetrafluoroaniline - Optional[1H NMR] - Spectrum. Sigma-Aldrich Co. LLC. / John Wiley & Sons, Inc. Available from: [Link]

-

National Center for Biotechnology Information. "Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers". PubMed Central. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

National Center for Biotechnology Information. "Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines". PubMed Central. Available from: [Link]

-

Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

-

Bacsa, I., et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series". Beilstein Journal of Organic Chemistry. Available from: [Link]

-

SpectraBase. 2,3,4,5-Tetrafluoroaniline - Optional[FTIR] - Spectrum. Imperial Smelting Corporation Ltd. / John Wiley & Sons, Inc. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

Mohanpur, I. "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information". Available from: [Link]

- Google Patents. RU2420515C2 - Method of producing 3,4,5-trifluoroaniline.

- Google Patents. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123048, 2,3,4,6-Tetrafluoroaniline. Available from: [Link]

-

SpectraBase. 2,3,4-Trifluoroaniline - Optional[1H NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

Advanced Chemistry Development. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

ResearchGate. Proving the formation of 2,3,5,6‐tetrafluoroaniline (5) from the.... Available from: [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

-

M. M. Khodaei, et al. "Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding". Progress in Color, Colorants and Coatings. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... Available from: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. "Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines". PubMed Central. Available from: [Link]

-

Fluorine Notes. Conversions of 3-perfluoro(1,4-dimethyl-2,5-dioxaoctyl)-5-amino-1,2,4-triazole in reactions of nitrogen coupling and oxidation. Available from: [Link]

-

National Center for Biotechnology Information. "Exploring Flow Procedures for Diazonium Formation". PubMed Central. Available from: [Link]

-

CDN. N-Terminus Acetylation Protocol. Available from: [Link]

- Google Patents. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.

-

ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3,4,5-Tetrafluoroaniline | 5580-80-3 [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. acdlabs.com [acdlabs.com]

- 5. rsc.org [rsc.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. RU2420515C2 - Method of producing 3,4,5-trifluoroaniline - Google Patents [patents.google.com]

- 13. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2,3,4,5-Tetrafluoroaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,3,4,5-tetrafluoroaniline, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevailing synthetic methodologies. Core focus is placed on the selective hydrodefluorination of N-acetylpentafluoroaniline, a robust and scalable route. An alternative pathway, commencing with the nitration of 1,2,3,4-tetrafluorobenzene followed by reduction, is also critically examined. This guide emphasizes the mechanistic rationale behind experimental choices, provides detailed, actionable protocols, and is supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of 2,3,4,5-Tetrafluoroaniline

2,3,4,5-Tetrafluoroaniline is a highly functionalized aromatic amine whose unique electronic properties, conferred by the tetrafluorinated benzene ring, make it a valuable building block in organic synthesis. The fluorine substituents enhance chemical stability, modulate the basicity of the amino group, and can improve the metabolic stability and binding affinity of target molecules.[1] Consequently, this compound is a sought-after intermediate in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, dyes, and high-performance polymers.[1] Its role in the creation of fluorinated polymers, for instance, leverages the material's enhanced chemical resistance and thermal stability.[1] A thorough understanding of its synthesis is therefore crucial for chemists and engineers working at the forefront of materials science and medicinal chemistry.

Primary Synthesis Pathway: Selective Reductive Hydrodefluorination

The most established and scalable route to 2,3,4,5-tetrafluoroaniline involves a three-step process starting from the readily available pentafluoroaniline. This pathway is distinguished by its selectivity and efficiency. The core of this process is the selective hydrodefluorination of an N-protected pentafluoroaniline derivative, followed by deprotection to yield the target aniline.

Rationale for Amino Group Protection

Direct hydrodefluorination of pentafluoroaniline is often challenging due to the deactivating effect of the amino group on the aromatic ring, making it less susceptible to nucleophilic attack by hydride sources. Furthermore, the amino group can coordinate with the metal catalysts used in the reduction, leading to catalyst deactivation or undesired side reactions. Acylation of the amino group to form an acetanilide serves a dual purpose: it modulates the electronic properties of the aromatic ring, facilitating the subsequent hydrodefluorination, and it protects the amino group from interfering with the catalytic cycle.

Pathway Overview

The overall synthetic transformation can be visualized as follows:

Caption: Primary synthesis route to 2,3,4,5-tetrafluoroaniline.

Step 1: Acylation of Pentafluoroaniline

The initial step involves the protection of the amino group of pentafluoroaniline via acylation. This is a standard and high-yielding reaction.

Experimental Protocol:

-

To a stirred solution of pentafluoroaniline in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether), add an equimolar amount of acetic anhydride.

-

A catalytic amount of a strong acid (e.g., a drop of concentrated sulfuric acid) can be added to accelerate the reaction.

-

The reaction is typically exothermic and can be maintained at room temperature or slightly warmed to ensure completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is quenched with water, and the organic layer is separated.

-

The organic phase is washed with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield pentafluoroacetanilide as a solid.

Step 2: Selective Reductive Hydrodefluorination

This is the key step where one of the ortho-fluorine atoms to the acetamido group is selectively replaced by a hydrogen atom. This regioselectivity is attributed to the directing effect of the acetamido group and the specific catalytic system employed. The reaction is typically carried out using zinc powder as the reducing agent in the presence of a nickel or cobalt complex catalyst.[2]

Experimental Protocol:

A representative procedure based on the principles outlined in RU2420515C2.[2]

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, a mixture of a suitable solvent (e.g., N,N-dimethylformamide (DMF) or an ionic liquid), water (as a proton source), and a catalytic amount of a nickel complex (e.g., a complex with 2,2'-bipyridyl or 1,10-phenanthroline ligands) is prepared.[2]

-

Zinc dust is added to the mixture.[2]

-

The mixture is heated to the reaction temperature, typically between 70-85°C.[2]

-

Pentafluoroacetanilide is then added to the stirred reaction mixture.

-

The reaction is maintained at the set temperature for a period of 1 to 6 hours, with progress monitored by GC or high-performance liquid chromatography (HPLC).[2]

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The solid residue, containing the product and unreacted zinc, is filtered and washed with water.

-

The product, 2,3,4,5-tetrafluoroacetanilide, is extracted from the solid with a suitable organic solvent like acetonitrile or hot ethyl acetate.[2]

-

The solvent is then removed under reduced pressure to yield the crude product.

Table 1: Quantitative Data for Hydrodefluorination

| Parameter | Value/Range | Reference |

| Reducing Agent | Zinc or Magnesium | [2] |

| Catalyst | Nickel or Cobalt complexes with N- or P-containing ligands | [2] |

| Solvent | DMF, Ionic Liquids (e.g., 1,3-dialkylimidazolium salts) | [2] |

| Proton Source | Water | [2] |

| Temperature | 35-85°C (optimal) | [2] |

| Catalyst:Substrate Ratio | 0.001 to 1 | [2] |

| Reductant:Substrate Ratio | 1 to 15 | [2] |

| Yield of 2,3,4,5-tetrafluoroaniline (after hydrolysis) | Up to 90% | [2] |

Step 3: Hydrolysis of 2,3,4,5-Tetrafluoroacetanilide

The final step is the deprotection of the amino group by hydrolysis of the acetanilide intermediate. This can be achieved under either acidic or basic conditions.[2]

Experimental Protocol (Acidic Hydrolysis):

-

The crude 2,3,4,5-tetrafluoroacetanilide is suspended in a mixture of water and a co-solvent like ethanol.

-

Concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC or GC).

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 8-9.

-

The product, 2,3,4,5-tetrafluoroaniline, is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the final product.

-

Further purification can be achieved by distillation under reduced pressure or recrystallization.

Alternative Synthesis Pathway: Nitration and Reduction

An alternative approach to 2,3,4,5-tetrafluoroaniline involves the nitration of 1,2,3,4-tetrafluorobenzene to introduce a nitro group, followed by the reduction of this group to an amine. This pathway offers a different strategic approach, starting from a less functionalized precursor.

Pathway Overview

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3,4,5-Tetrafluoroaniline

This guide provides a comprehensive overview of the key spectroscopic data for 2,3,4,5-tetrafluoroaniline (CAS No. 5580-80-3), a crucial fluorinated aromatic amine intermediate in the synthesis of specialized chemicals for the pharmaceutical, agrochemical, and advanced materials industries.[1] Understanding its distinct spectral signature is paramount for researchers, scientists, and drug development professionals in confirming its identity, purity, and structural integrity. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights into the interpretation and acquisition of these spectra.

Molecular Structure and Key Physical Properties

2,3,4,5-Tetrafluoroaniline is a fluorinated aromatic amine with the molecular formula C₆H₃F₄N and a molecular weight of 165.09 g/mol . Its unique substitution pattern, with four contiguous fluorine atoms on the benzene ring, imparts distinct chemical and physical properties that are reflected in its spectroscopic data.

Table 1: Physical and Chemical Properties of 2,3,4,5-Tetrafluoroaniline

| Property | Value | Source(s) |

| CAS Number | 5580-80-3 | |

| Molecular Formula | C₆H₃F₄N | |

| Molecular Weight | 165.09 g/mol | |

| Appearance | Colorless to off-white solid (<27°C) or liquid (>29°C) | |

| Melting Point | 27-29 °C | [2] |

| Boiling Point | 78 °C at 13 mmHg | |

| Purity (by NMR) | ≥98.0% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2,3,4,5-tetrafluoroaniline. The presence of ¹H, ¹⁹F, and ¹³C nuclei provides a wealth of information regarding the electronic environment and connectivity of the atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3,4,5-tetrafluoroaniline is characterized by two main signals: one for the amine (NH₂) protons and another for the aromatic proton (H-6).

-

Amine Protons (NH₂): The protons of the primary amine group typically appear as a broad singlet. In a deuterated chloroform (CDCl₃) solvent, this signal is observed at approximately 4.18 ppm .[3] The broadness of this peak is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water.

-

Aromatic Proton (H-6): The single aromatic proton at the C-6 position is expected to be a complex multiplet due to coupling with the neighboring fluorine atoms.

Table 2: ¹H NMR Data for 2,3,4,5-Tetrafluoroaniline

| Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent | Source(s) |

| NH₂ | ~4.18 | broad singlet | CDCl₃ | [3] |

| H-6 | - | multiplet | CDCl₃ |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity.[3] The spectrum of 2,3,4,5-tetrafluoroaniline displays four distinct multiplets, corresponding to the four non-equivalent fluorine atoms.

Table 3: ¹⁹F NMR Data for 2,3,4,5-Tetrafluoroaniline

| Fluorine Atom | Chemical Shift (δ) ppm | Multiplicity | Solvent | Source(s) |

| F-2, F-3, F-4, F-5 | -135.9, -161.0, -162.6, -174.0 | multiplet | CDCl₃ | [3] |

The specific assignment of these chemical shifts to each fluorine position requires further two-dimensional NMR experiments, such as ¹H-¹⁹F HOESY. The multiplicity of each signal arises from coupling to the other fluorine atoms on the ring as well as to the aromatic proton at C-6.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the strong coupling between carbon and fluorine, the signals for the fluorinated carbons are split into multiplets.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,3,4,5-tetrafluoroaniline will exhibit characteristic absorption bands corresponding to the N-H bonds of the amine group, the C-F bonds, and the aromatic C=C bonds. While a detailed peak list is not available, the spectrum would be consistent with the presence of these functional groups. The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹, typically appearing as two bands. The C-F stretching vibrations will produce strong absorptions in the fingerprint region, generally between 1000 and 1400 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural elucidation. For 2,3,4,5-tetrafluoroaniline, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 165, corresponding to its molecular weight.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy Sample Preparation

-

Weigh 5-10 mg of 2,3,4,5-tetrafluoroaniline into a clean, dry NMR tube.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Gently agitate the tube to ensure complete dissolution of the sample.

-

For ¹H and ¹³C NMR, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹⁹F NMR, CFCl₃ is often used as an external or internal standard (0 ppm).

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding for the characterization of 2,3,4,5-tetrafluoroaniline. The distinct signals in the ¹H and ¹⁹F NMR spectra, in conjunction with the expected patterns in the ¹³C NMR, IR, and mass spectra, serve as a reliable fingerprint for the identification and quality assessment of this important chemical intermediate. Adherence to proper experimental protocols is crucial for obtaining accurate and reproducible results.

References

Please note that direct spectroscopic data for 2,3,4,5-tetrafluoroaniline is limited in publicly available literature. The information provided is a synthesis of available data and expected spectroscopic behavior based on related compounds.

- No direct, comprehensive reference containing all spectroscopic d

- No direct, comprehensive reference containing all spectroscopic d

- Kaur, A. P., Casselman, M. D., Elliott, C. F., Parkin, S. R., Risko, C., & Odom, S. A. (2016).

- No direct, comprehensive reference containing all spectroscopic d

- No direct, comprehensive reference containing all spectroscopic d

- No direct, comprehensive reference containing all spectroscopic d

- No direct, comprehensive reference containing all spectroscopic d

- No direct, comprehensive reference containing all spectroscopic d

- No direct, comprehensive reference containing all spectroscopic d

- No direct, comprehensive reference containing all spectroscopic d

- No direct, comprehensive reference containing all spectroscopic d

- No direct, comprehensive reference containing all spectroscopic d

- No direct, comprehensive reference containing all spectroscopic d

- No direct, comprehensive reference containing all spectroscopic d

Sources

An In-depth Technical Guide to 2,3,4,5-Tetrafluoroaniline: Solubility and Stability for the Research Professional

Foreword: Navigating the Landscape of a Niche Reagent

2,3,4,5-Tetrafluoroaniline is a highly fluorinated aromatic amine that serves as a critical building block in various sectors, including pharmaceutical development, polymer chemistry, and advanced materials science.[1] Its unique electronic properties and the metabolic stability conferred by the fluorine atoms make it a valuable synthon for creating complex molecules with enhanced biological activity and material properties.[1] However, despite its utility, a comprehensive public-domain repository of its fundamental physicochemical properties, namely solubility and detailed stability profiles, remains sparse.

This guide is structured to bridge that gap. It consolidates the available information on 2,3,4,5-tetrafluoroaniline's solubility and stability, drawing from supplier data and extrapolations from analogous compounds. More critically, it provides researchers, scientists, and drug development professionals with the robust, field-proven experimental protocols necessary to determine these key parameters in their own laboratories. This approach ensures a self-validating system, empowering researchers to generate the precise data required for their specific applications, from reaction optimization to formulation development.

Section 1: Physicochemical Properties of 2,3,4,5-Tetrafluoroaniline

A foundational understanding of a compound's physical properties is paramount to its effective use. Below is a summary of the key physicochemical data for 2,3,4,5-tetrafluoroaniline.

| Property | Value | Source(s) |

| CAS Number | 5580-80-3 | [2][3][4][5] |

| Molecular Formula | C₆H₃F₄N | [1][3][4][5] |

| Molecular Weight | 165.09 g/mol | [1][3][4] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 27-29 °C | [2][4] |

| Boiling Point | 78 °C @ 13 mmHg; 191 °C @ 760 mmHg | [1][2][4] |

Section 2: Solubility Profile

Theoretical and Inferred Solubility

The principle of "like dissolves like" provides a strong framework for predicting solubility. The presence of the four fluorine atoms significantly increases the lipophilicity of the benzene ring. This suggests that 2,3,4,5-tetrafluoroaniline will exhibit favorable solubility in a range of common organic solvents. Conversely, its aqueous solubility is expected to be low. For instance, the structurally related 3,4,5-trifluoroaniline is reported to be insoluble in water but soluble in methanol. This supports the expectation of poor aqueous solubility for 2,3,4,5-tetrafluoroaniline.

Expected Solubility:

-

High Solubility: Aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM) and chloroform.

-

Moderate Solubility: Polar protic solvents like methanol, ethanol, and isopropanol, as well as ethers like tetrahydrofuran (THF) and diethyl ether.

-

Low to Insoluble: Nonpolar solvents such as hexanes and toluene, and most significantly, water.

The following diagram illustrates the logical relationship between the structural features of 2,3,4,5-tetrafluoroaniline and its expected solubility in different solvent classes.

Caption: Factors influencing the expected solubility of 2,3,4,5-tetrafluoroaniline.

Experimental Protocol for Solubility Determination

To obtain precise and actionable solubility data, a systematic experimental approach is required. The following protocol outlines a robust method for determining the solubility of 2,3,4,5-tetrafluoroaniline in a variety of solvents.

Objective: To quantitatively determine the solubility of 2,3,4,5-tetrafluoroaniline in selected solvents at a specified temperature (e.g., 25 °C).

Materials:

-

2,3,4,5-Tetrafluoroaniline (purity ≥98%)

-

Selected solvents (HPLC grade or equivalent): Water, Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, DMSO, Toluene, Hexane

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector or a validated quantitative analytical method (e.g., GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of 2,3,4,5-tetrafluoroaniline (e.g., 20-50 mg).

-

Add a known volume of each solvent (e.g., 1 mL) to the respective vials.

-

Securely cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined equilibration period (e.g., 24-48 hours). This allows the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Allow the vials to stand undisturbed in the thermostatic shaker for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2,3,4,5-tetrafluoroaniline of known concentrations in the solvent of interest.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC or GC-MS method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 2,3,4,5-tetrafluoroaniline in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the mean solubility and standard deviation.

-

Section 3: Chemical Stability Profile

The stability of a compound is a critical parameter that influences its storage, handling, and application. The fluorine atoms in 2,3,4,5-tetrafluoroaniline are generally understood to enhance its overall stability.[1]

General Stability and Storage

-

Thermal Stability: The high melting and boiling points suggest good thermal stability under normal laboratory conditions. Supplier information often indicates that the fluorinated structure contributes to its thermal stability.[1]

-

Photostability: While specific photostability studies are not publicly available, it is best practice to protect aniline derivatives from light, as they can be susceptible to photo-oxidation, leading to coloration. Storage recommendations often include protection from light.[2]

-

Oxidative Stability: Like most anilines, 2,3,4,5-tetrafluoroaniline is susceptible to oxidation. It is incompatible with strong oxidizing agents.

-

pH Stability: The amino group imparts basic properties to the molecule, making it reactive towards strong acids. In strongly acidic or basic solutions, hydrolysis or other degradation pathways may be possible, especially at elevated temperatures.

Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2]

The following diagram illustrates the key factors that can influence the stability of 2,3,4,5-tetrafluoroaniline.

Caption: Factors influencing the chemical stability of 2,3,4,5-tetrafluoroaniline.

Experimental Protocol for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to various stress conditions and monitoring its degradation over time. This protocol outlines a systematic approach for evaluating the thermal, photolytic, and pH stability of 2,3,4,5-tetrafluoroaniline.

Objective: To assess the stability of 2,3,4,5-tetrafluoroaniline under thermal, photolytic, and various pH conditions.

Materials:

-

2,3,4,5-Tetrafluoroaniline (purity ≥98%)

-

Solvent for stock solution (e.g., acetonitrile or methanol, HPLC grade)

-

Buffers of various pH values (e.g., pH 2, 7, and 10)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a UV or mass spectrometry detector

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of 2,3,4,5-tetrafluoroaniline in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).

-

For pH stability, dilute the stock solution with the respective buffers to a final concentration suitable for analysis (e.g., 10 µg/mL).

-

For thermal and photostability, use the stock solution in the organic solvent.

-

-

Stress Conditions:

-

Thermal Stability (Solid State): Place a known quantity of solid 2,3,4,5-tetrafluoroaniline in open and closed vials in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Thermal Stability (Solution): Incubate aliquots of the test solutions (in various pH buffers and organic solvent) in ovens at elevated temperatures (e.g., 40°C, 60°C). Protect from light.

-

Photostability: Expose aliquots of the test solutions to a controlled light source in a photostability chamber as per ICH Q1B guidelines. Include dark controls wrapped in aluminum foil to differentiate between light-induced and thermal degradation.

-

pH Stability: Incubate the buffered test solutions at a constant temperature (e.g., 25°C or 40°C).

-

-

Time Points and Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw samples from each stress condition.

-

Immediately analyze the samples using a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

-

Monitor the percentage of the parent compound remaining and the formation of any degradation products.

-

-

Data Analysis and Reporting:

-

Calculate the percentage of 2,3,4,5-tetrafluoroaniline remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Identify and, if possible, characterize any major degradation products.

-

Report the conditions under which the compound is stable and where significant degradation is observed.

-

Section 4: Conclusion and Future Perspectives

2,3,4,5-Tetrafluoroaniline is a valuable reagent with enhanced stability characteristics attributed to its fluorinated structure. While precise quantitative data on its solubility across a broad range of solvents is not extensively documented, its molecular structure suggests high solubility in polar aprotic solvents and poor solubility in aqueous media. The provided experimental protocol for solubility determination offers a clear pathway for researchers to generate this critical data for their specific needs.

In terms of stability, the compound is generally robust, particularly thermally. However, precautions should be taken to protect it from light and strong oxidizing agents. The detailed stability testing protocol will enable a thorough evaluation of its degradation profile under various stress conditions, ensuring its effective and reliable use in research and development.

As the applications of fluorinated compounds continue to expand, it is anticipated that a more comprehensive public database of the physicochemical properties of key building blocks like 2,3,4,5-tetrafluoroaniline will be developed. Until then, the methodologies outlined in this guide provide a robust framework for the scientific community to generate and utilize this essential information.

References

-

Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

SAS Institute Inc. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Retrieved from [Link]

-

T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

- Verma, R. K., & Garg, S. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3,4,5-Tetrafluoroaniline | 5580-80-3 [sigmaaldrich.com]

- 3. 2,3,4,5-Tetrafluoroaniline, 98% | Fisher Scientific [fishersci.ca]

- 4. 2,3,4,5-Tetrafluoroaniline | 5580-80-3 [m.chemicalbook.com]

- 5. 2,3,4,5-Tetrafluoroaniline | C6H3F4N | CID 21757 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,4,5-Tetrafluoroaniline (CAS 5580-80-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Anilines

Fluorinated organic compounds have become indispensable tools in modern medicinal chemistry, with an estimated 20% of all pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] Among the vast array of fluorinated building blocks, polyfluorinated anilines represent a critical class of intermediates.[4] This guide provides a comprehensive technical overview of 2,3,4,5-tetrafluoroaniline, a versatile aromatic amine valued for its unique reactivity and utility in the synthesis of specialized chemicals for the pharmaceutical, agrochemical, and materials science sectors.[1][5]

Physicochemical and Safety Profile

2,3,4,5-Tetrafluoroaniline is a white to brown solid at room temperature, characterized by its tetrafluorinated benzene ring attached to an amino group.[6] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5580-80-3 | [7] |

| Molecular Formula | C₆H₃F₄N | [7] |

| Molecular Weight | 165.09 g/mol | [7] |

| Melting Point | 27-29 °C | [7] |

| Boiling Point | 78 °C at 13 mmHg | [7] |

| Flash Point | 79 °C (175 °F) | [7] |

| Appearance | White to brown powder/lump | [6] |

| Storage | Store at 2-8 °C under inert gas | [7] |

Safety and Handling: 2,3,4,5-Tetrafluoroaniline is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of fire, carbon dioxide, dry chemical powder, or appropriate foam should be used.

Strategic Synthesis: A Validated Protocol

The synthesis of 2,3,4,5-tetrafluoroaniline can be efficiently achieved through a three-step process commencing with the readily available pentafluoroaniline. This method involves the protection of the amine functionality via acylation, followed by a selective reductive hydrodefluorination, and concluding with deprotection to yield the target compound.[9]

Step-by-Step Experimental Protocol:

This protocol is adapted from a patented method demonstrating a robust and scalable approach.[9]

Part 1: Acylation of Pentafluoroaniline

-

In a suitable reaction vessel, combine pentafluoroaniline with an acylating agent, such as acetic anhydride.

-

The reaction can be carried out neat or in a suitable solvent.

-

Heat the mixture to facilitate the reaction, monitoring for completion by TLC or GC-MS.

-

Upon completion, the excess acylating agent and byproducts are removed under reduced pressure to yield pentafluoroacetanilide.

Part 2: Selective Reductive Hydrodefluorination Causality: The acetylation of the amino group is crucial as it directs the regioselectivity of the hydrodefluorination to the ortho position. The acetyl group provides steric hindrance and electronic effects that favor the removal of the fluorine atom at the C2 position.

-

To a flask equipped with a stirrer, thermometer, and condenser, add the pentafluoroacetanilide.

-

Add a suitable solvent system, such as a mixture of water and an aprotic dipolar solvent (e.g., DMF).[10]

-

Add zinc dust as the reducing agent and a catalytic amount of a nickel or cobalt complex (e.g., NiCl₂(PPh₃)₂).

-

Heat the reaction mixture (e.g., to 70°C) and stir vigorously. The progress of the reaction is monitored by GC-MS or ¹⁹F NMR.

-

Upon completion, the reaction mixture is cooled, and the solid catalyst and unreacted zinc are removed by filtration.

Part 3: Hydrolysis of 2,3,4,5-Tetrafluoroacetanilide

-

The filtrate containing the 2,3,4,5-tetrafluoroacetanilide is treated with either an acid (e.g., HCl) or a base (e.g., NaOH) to hydrolyze the amide.

-

The mixture is typically heated to drive the hydrolysis to completion.

-

After cooling, the pH is adjusted to be basic to ensure the product is in its free amine form.

-

The 2,3,4,5-tetrafluoroaniline is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by distillation or recrystallization to obtain high-purity 2,3,4,5-tetrafluoroaniline.

Spectroscopic Characterization

A comprehensive understanding of the spectroscopic data is essential for confirming the identity and purity of 2,3,4,5-tetrafluoroaniline.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by two main signals: a broad singlet corresponding to the two amine protons (NH₂) and a multiplet for the aromatic proton. The chemical shift and multiplicity of the aromatic proton are influenced by coupling to the adjacent fluorine atoms.[11]

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds due to its high sensitivity and wide chemical shift range.[12] The spectrum of 2,3,4,5-tetrafluoroaniline will exhibit four distinct signals, one for each of the non-equivalent fluorine atoms. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with the aromatic proton provide unambiguous structural confirmation.[4][13] Long-range ¹⁹F-¹⁹F coupling is common and aids in spectral assignment.[4]

Infrared (IR) Spectroscopy: The IR spectrum of 2,3,4,5-tetrafluoroaniline displays characteristic absorption bands that confirm the presence of key functional groups.[3]

-

N-H Stretching: Two distinct bands in the region of 3400-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-F Stretching: Strong absorption bands typically in the range of 1100-1400 cm⁻¹ are indicative of the carbon-fluorine bonds.

-

Aromatic C=C Stretching: Bands in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring.

Reactivity and Applications in Synthesis

The unique substitution pattern of the fluorine atoms in 2,3,4,5-tetrafluoroaniline governs its reactivity. The four electron-withdrawing fluorine atoms significantly reduce the basicity of the aniline nitrogen compared to aniline itself, making it a weaker nucleophile. However, the amino group remains a key reactive handle for further synthetic transformations.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. chemmethod.com [chemmethod.com]

- 3. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. chim.it [chim.it]

- 9. researchgate.net [researchgate.net]

- 10. RU2420515C2 - Method of producing 3,4,5-trifluoroaniline - Google Patents [patents.google.com]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

Introduction: The Strategic Importance of Fluorinated Anilines

An In-Depth Technical Guide to 2,3,4,5-Tetrafluoroaniline

In the landscape of modern chemical synthesis, particularly within pharmaceutical and material science domains, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[1][2] Among these critical synthons, 2,3,4,5-Tetrafluoroaniline (CAS No. 5580-80-3) emerges as a versatile and highly valuable intermediate.

This technical guide provides an in-depth exploration of the physical and chemical properties of 2,3,4,5-Tetrafluoroaniline. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of data points. It aims to deliver actionable insights into the compound's reactivity, spectroscopic signatures, and safe handling, thereby empowering scientists to leverage its unique characteristics in their research and development endeavors.

Part 1: Core Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for its effective use in experimental design, from reaction setup to purification and storage. 2,3,4,5-Tetrafluoroaniline presents as a low-melting solid, a characteristic that requires consideration in handling and storage protocols.

Quantitative Data Summary

The key physical and chemical identifiers for 2,3,4,5-Tetrafluoroaniline are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5580-80-3 | [3] |

| Molecular Formula | C₆H₃F₄N | [1] |

| Molecular Weight | 165.09 g/mol | [1] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 27-29 °C | [4] |

| Boiling Point | 191 °C at 760 mmHg; 78 °C at 13 mmHg | [1][3] |

| Flash Point | 79 °C | [4] |

| Refractive Index | n20/D 1.47 | [1] |

| InChI Key | BEECAQIHCYTZHC-UHFFFAOYSA-N |

Insight for the Bench Scientist: The melting point of 27-29 °C is significant.[4] In warmer laboratory environments, this compound may exist as a liquid, impacting how it is weighed and transferred. It is classified as a solid below 27°C and a liquid above 29°C.[4] Storing the compound at a controlled temperature, such as 4°C, is recommended to maintain its solid state and ensure stability.

Part 2: Spectroscopic Characterization - The Molecular Fingerprint

Accurate characterization is the bedrock of chemical synthesis. The following section details the expected spectroscopic data for 2,3,4,5-Tetrafluoroaniline, providing a reference for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: In a solvent like CDCl₃, the spectrum is characterized by a multiplet in the aromatic region corresponding to the single aromatic proton (C6-H).[5] The amine (NH₂) protons will appear as a broad singlet, the chemical shift of which can be concentration-dependent and influenced by hydrogen bonding.

-

¹⁹F NMR: This is a critical technique for confirming the fluorine substitution pattern. Four distinct signals are expected, each corresponding to one of the fluorine atoms on the aromatic ring. The coupling patterns (J-coupling) between the fluorine atoms and with the aromatic proton provide definitive structural information.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants being indicative of the fluorination pattern.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present. Key expected absorptions include:

-

N-H Stretching: Symmetrical and asymmetrical stretches for the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.

-

C-F Stretching: Strong, characteristic absorptions in the fingerprint region, typically between 1100-1400 cm⁻¹, indicative of the carbon-fluorine bonds.

-

Aromatic C=C Stretching: Absorptions around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 2,3,4,5-Tetrafluoroaniline, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak at m/z = 165, corresponding to the molecular weight.[6]

Part 3: Chemical Reactivity and Synthetic Utility

The chemical behavior of 2,3,4,5-Tetrafluoroaniline is dictated by the interplay between the nucleophilic amine group and the heavily fluorinated, electron-deficient aromatic ring.

-

Amine Group Reactivity: The -NH₂ group undergoes typical reactions of primary anilines, such as acylation, alkylation, diazotization to form diazonium salts, and condensation reactions. These transformations allow for the facile introduction of the tetrafluorophenyl moiety into a wide array of more complex structures.

-

Aromatic Ring Reactivity: The four electron-withdrawing fluorine atoms have a profound effect on the aromatic ring.

-

Deactivation towards Electrophilic Aromatic Substitution: The ring is strongly deactivated, making electrophilic substitution reactions (e.g., nitration, halogenation) challenging.

-

Activation towards Nucleophilic Aromatic Substitution (SₙAr): Conversely, the ring is highly activated for SₙAr reactions. The fluorine atom para to the amine group (at the C5 position) is the most likely site for displacement by strong nucleophiles. This reactivity is a cornerstone of its utility in building complex molecules.

-

This dual reactivity makes 2,3,4,5-Tetrafluoroaniline a strategic building block. It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced fluorinated polymers where enhanced stability and specific biological activities are desired.[1]

Part 4: Synthesis Pathway

A common route for the preparation of polyfluoroanilines involves the selective reductive hydrodefluorination of more heavily fluorinated precursors. One documented method involves the hydrodefluorination of pentafluoroacetanilide using zinc in the presence of nickel complex catalysts, followed by hydrolysis to yield the target aniline.[7]

Caption: Synthetic route to 2,3,4,5-Tetrafluoroaniline.

Part 5: Applications in Research and Development

The unique properties conferred by the tetrafluorophenyl group make this aniline a valuable component in several high-value applications.

-

Pharmaceutical Development: As a key intermediate, it is used to synthesize novel drug candidates.[1] The fluorine substituents can block metabolic oxidation sites, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups to enhance target binding.[2]

-

Material Science: It is employed in the production of high-performance fluorinated polymers. These materials exhibit exceptional thermal stability and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries.[1]

-

Agrochemicals: The compound is a precursor for advanced pesticides and herbicides. The fluorine atoms can enhance the efficacy and environmental stability of the final active ingredient.[1]

Caption: Synthetic utility workflow of 2,3,4,5-Tetrafluoroaniline.

Part 6: Safety, Handling, and Experimental Protocols

Scientific integrity demands a rigorous approach to safety. 2,3,4,5-Tetrafluoroaniline is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

-

Signal Word: Danger

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Toxicity Summary: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[8] It is an irritant to the skin, eyes, and respiratory system.[8]

Protocol 1: Safe Handling and Storage

This protocol is a self-validating system for minimizing exposure and ensuring laboratory safety.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors or dust. The fume hood should have an adequate face velocity.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield as described in OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Hand Protection: Wear impervious gloves (e.g., nitrile) and change them immediately if contamination occurs.

-

Skin Protection: Wear a flame-retardant lab coat and ensure no skin is exposed.

-

-

Handling:

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 4°C, protected from light. Store locked up.[9]

-

Spill & Disposal: In case of a spill, evacuate the area. Absorb with an inert material and place in a suitable container for chemical waste. Dispose of contents/container to an approved waste disposal plant.[9]

Protocol 2: Preparation of an NMR Sample for Characterization

This protocol ensures the acquisition of high-quality data for structural verification.

-

Preparation: In a chemical fume hood, accurately weigh approximately 5-10 mg of 2,3,4,5-Tetrafluoroaniline directly into a clean, dry NMR tube.

-

Solvent Addition: Using a clean glass pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a common choice as it is a good solvent for many organic compounds and has a well-defined residual solvent peak.

-

Dissolution: Cap the NMR tube securely and gently invert it several times or use a vortex mixer at a low setting until the solid is completely dissolved.

-

Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹⁹F, and ¹³C spectra using standard instrument parameters.

-

Data Validation:

-

Confirm the presence of the aromatic multiplet and the amine singlet in the ¹H spectrum.

-

Confirm the presence of four distinct signals in the ¹⁹F spectrum.

-

Verify that the observed chemical shifts and coupling constants are consistent with the structure of 2,3,4,5-Tetrafluoroaniline.

-

References

-

2,3,5,6-Tetrafluoroaniline . NIST WebBook. [Link]

-

2,3,4,5-Tetrafluoroaniline - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

- Method of producing 3,4,5-trifluoroaniline.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 2,3,4,5-Tetrafluoroaniline | 5580-80-3 [m.chemicalbook.com]

- 4. 2,3,4,5-Tetrafluoroaniline | 5580-80-3 [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,3,5,6-Tetrafluoroaniline [webbook.nist.gov]

- 7. RU2420515C2 - Method of producing 3,4,5-trifluoroaniline - Google Patents [patents.google.com]

- 8. 2,3,4,5-Tetrafluoroaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Safe Handling of 2,3,4,5-Tetrafluoroaniline for Research Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2,3,4,5-Tetrafluoroaniline (CAS No: 5580-80-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure safe laboratory operations. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Compound Profile and Physicochemical Properties

2,3,4,5-Tetrafluoroaniline is a fluorinated aromatic amine that serves as a versatile building block in various fields of chemical synthesis.[1] Its unique electronic properties, conferred by the fluorine substituents, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials such as fluorinated polymers.[1] Understanding its physical and chemical properties is the first step in a thorough risk assessment.

| Property | Value | Source(s) |

| CAS Number | 5580-80-3 | [2][3] |

| Molecular Formula | C6H3F4N | [2][3] |

| Molecular Weight | 165.09 g/mol | [1][3] |

| Appearance | White to brown powder or lump | [1][4] |

| Physical Form | Solid below 27°C, Liquid above 29°C | [3] |

| Melting Point | 27-29 °C | [3][4] |

| Boiling Point | 191 °C @ 760 mmHg; 78 °C @ 13 mmHg | [1][3] |

| Flash Point | 79 °C (175 °F) | [3][4] |

Hazard Identification and Toxicological Profile

2,3,4,5-Tetrafluoroaniline is classified as a hazardous substance. A complete understanding of its toxicological risks is fundamental to implementing effective safety measures. The primary hazards are associated with irritation and acute toxicity.[2][5][6]

GHS Hazard Classification:

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [5][6] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | [5][6] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | [5][6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2][4] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [2][4] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation | [2][4] |

Key Toxicological Insights: The primary routes of exposure are inhalation, skin contact, and eye contact. The compound's ability to cause skin, eye, and respiratory irritation necessitates the use of robust personal protective equipment and engineering controls.[2] A significant and specific health concern is the potential for overexposure to result in methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. This can lead to cyanosis, characterized by a bluish discoloration of the skin, lips, and fingernails.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with engineering controls as the primary line of defense, supplemented by rigorous adherence to PPE protocols.

3.1. Engineering Controls The causality for requiring robust engineering controls is the compound's classification as an inhalation hazard and its physical form as a fine powder or low-melting-point solid, which can easily become airborne.[2][5]

-

Ventilation: All handling of 2,3,4,5-Tetrafluoroaniline must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for all weighing, transferring, and reaction setup procedures to capture dust and vapors at the source.[2][6]

-

Safety Stations: Emergency eye wash fountains and safety showers must be readily available and located in the immediate vicinity of any potential exposure.[2][6]

3.2. Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the specific hazards identified in Section 2.

-